molecular formula C22H22N2O3S B3007723 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 222716-41-8

3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B3007723
CAS No.: 222716-41-8
M. Wt: 394.49
InChI Key: ADXDZPMECNDKCE-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Zn2+ ions . The compound has been used as a fluorescent probe for ratiometric sensing of Zn2+ ions . It also shows promising activity against the Pseudomonas aeruginosa quorum sensing LasR system .

Mode of Action

The compound interacts with its targets in a unique way. When it binds to Zn2+ ions, it undergoes a significant blue shift in its maximum emission . This change in emission upon binding to Zn2+ may be due to the block of excited state intramolecular proton transfer (ESIPT) as well as chelation enhanced fluorescence (CHE

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one , also known as a coumarin derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, focusing on its inhibitory effects on key enzymes and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S, with a molecular weight of 394.49 g/mol. Its structure features a coumarin backbone fused with a benzo[d]thiazole moiety, which is thought to contribute to its biological properties.

1. Acetylcholinesterase Inhibition

Research has highlighted that compounds with a coumarin core, particularly those modified with thiazole derivatives, exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study reported that derivatives similar to the compound demonstrated promising AChE inhibition with an IC50 value as low as 2.7 µM for some synthesized analogs . This suggests potential applications in treating Alzheimer's disease by enhancing acetylcholine levels in the brain.

2. Antitubercular Activity

Recent studies have explored the antitubercular activity of benzothiazole derivatives. The compound's structural similarity to known antitubercular agents indicates potential efficacy against Mycobacterium tuberculosis. In vitro studies have shown that certain benzothiazole derivatives possess IC50 values ranging from 3.12 µg/mL to 25 µg/mL against M. tuberculosis strains, indicating moderate to good antitubercular activity .

3. Anti-inflammatory Properties

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Thiazole compounds are known to modulate inflammatory responses, and preliminary studies suggest that modifications to the benzothiazole structure may enhance anti-inflammatory effects .

Case Study 1: Acetylcholinesterase Inhibition

In a study focusing on a series of coumarin-thiazole hybrids, it was found that the compound exhibited competitive inhibition against AChE, with docking studies revealing strong binding interactions at the enzyme's active site. The research utilized both in vitro assays and computational modeling to support findings, suggesting that structural modifications can optimize inhibitory potency .

Case Study 2: Antitubercular Activity

Another study synthesized various benzothiazole derivatives and evaluated their activity against M. tuberculosis. The compound displayed significant inhibition at concentrations comparable to standard treatments like Isoniazid (INH). The results from molecular docking studies indicated favorable interactions with the target enzyme DprE1, critical for mycobacterial cell wall synthesis .

Data Tables

CompoundActivity TypeIC50 (µM)Reference
Compound AAChE Inhibition2.7
Compound BAntitubercular3.12
Compound CAnti-inflammatoryNot specified

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-5-13-10-14-20(26)18(22-23-16-8-6-7-9-17(16)28-22)12(2)27-21(14)15(19(13)25)11-24(3)4/h6-10,25H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXDZPMECNDKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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